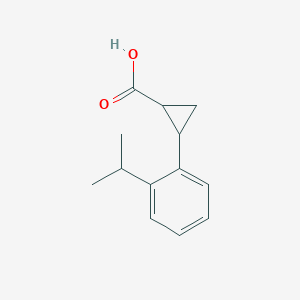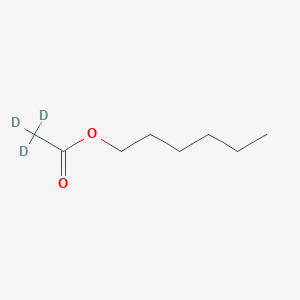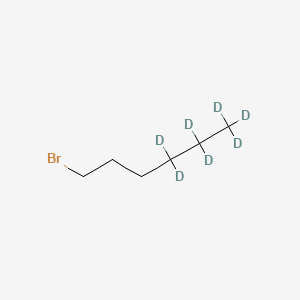
2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methylpropan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the fluoro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-one or 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Methoxyphenyl)-2-methylpropan-1-ol.
Substitution: 2-(4-Amino-3-methoxyphenyl)-2-methylpropan-1-ol or 2-(4-Mercapto-3-methoxyphenyl)-2-methylpropan-1-ol.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluoro-3-methoxyphenyl)acetic acid
- 2-(4-Fluoro-3-methoxyphenyl)ethanol
- 2-(4-Fluoro-3-methoxyphenyl)propanoic acid
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both fluoro and methoxy groups on the phenyl ring, combined with a methylpropan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H15FO2 |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15FO2/c1-11(2,7-13)8-4-5-9(12)10(6-8)14-3/h4-6,13H,7H2,1-3H3 |
Clave InChI |
BZBWCQMFLSDMEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC(=C(C=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)

![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)


![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)





